molecular formula C17H21N3O3S B2871759 N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide CAS No. 2034486-84-3

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide

Cat. No.: B2871759
CAS No.: 2034486-84-3
M. Wt: 347.43
InChI Key: JMECHGJGHXXPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide (CAS 2034486-84-3) is a synthetic small molecule characterized by its 8-azabicyclo[3.2.1]octane core, a scaffold of significant pharmacological interest . The molecule is engineered with specific substituents that enhance its research utility: the 8-position of the bicyclic system is substituted with a methanesulfonyl group, which is known to improve aqueous solubility and metabolic stability compared to alkyl or aryl substituents . At the 3-position, the structure features a 1H-indole-5-carboxamide moiety, a functional group that can facilitate hydrogen bonding with biological targets, suggesting potential for targeted interactions . The 8-azabicyclo[3.2.1]octane scaffold is a common feature in compounds with neurological activity. While specific target receptors for this exact molecule are still under investigation, research into similar 8-azabicyclo[3.2.1]octane derivatives indicates that such compounds can be developed as monoamine reuptake inhibitors, pointing to potential applications in central nervous system (CNS) research . The structural analogy to other indole-bearing bicyclic compounds, which are known to interact with neurotransmitter systems, further supports its relevance for probing neurochemical pathways and related biological mechanisms . With a molecular formula of C 17 H 21 N 3 O 3 S and a molecular weight of 347.43 g/mol, this compound is supplied to researchers for investigative purposes only . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24(22,23)20-14-3-4-15(20)10-13(9-14)19-17(21)12-2-5-16-11(8-12)6-7-18-16/h2,5-8,13-15,18H,3-4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMECHGJGHXXPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multistep synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 8-azabicyclo[3.2.1]octane derivatives, which are structurally diverse and pharmacologically significant. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents at 8-Position Substituents at 3-Position Key Properties/Applications Source
Target Compound 8-azabicyclo[3.2.1]octane Methanesulfonyl (–SO₂CH₃) 1H-Indole-5-carboxamide High solubility; potential CNS/oncology Synthetic
B2 (from ) 8-azabicyclo[3.2.1]octane Methyl (–CH₃) Acetamide with spiro[indene-oxazolidinone] Prostate cancer research
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] Spiro-linked oxirane (3-Chloro-5-fluorophenyl)methyl Oxirane ring Antibacterial/antifungal candidate
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate (2p) 8-azabicyclo[3.2.1]octene (unsaturated) Methyl (–CH₃) Trifluoromethanesulfonate (–OSO₂CF₃) Reactive intermediate in synthesis
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate 8-azabicyclo[3.2.1]octane Methyl (–CH₃) 1H-Indole-3-carboxylate ester Metabolite with esterase sensitivity

Key Findings:

Substituent Effects on Bioactivity: The methanesulfonyl group in the target compound improves solubility and metabolic stability compared to methyl (–CH₃) or trifluoromethanesulfonate (–OSO₂CF₃) groups seen in analogs . The indole-5-carboxamide moiety distinguishes the target from compounds like B2 (), which uses a spiro-oxazolidinone system for prostate cancer targeting, and the indole-3-carboxylate ester in , which is prone to hydrolysis .

Structural Flexibility vs. The unsaturated bicyclic core in (2p) increases reactivity, making it a precursor for further modifications, whereas the saturated core in the target compound prioritizes stability .

Pharmacological Potential: The target compound’s indole carboxamide may mimic endogenous neurotransmitters (e.g., serotonin analogs), suggesting CNS applications, unlike B2’s focus on oncology or spiro-oxirane derivatives’ antimicrobial roles . Compared to the methyl-substituted analog in , the methanesulfonyl group likely reduces hepatic clearance, extending half-life .

Biological Activity

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C17H22N4O3S
Molecular Weight 362.4 g/mol
CAS Number 2034304-64-6
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The bicyclic structure facilitates binding to various molecular targets, which can lead to modulation of biological pathways involved in neurological and other physiological processes.

Target Receptors

Research indicates that this compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neurodegenerative diseases.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuroprotective Effects : In vitro studies have shown that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells.
  • Antidepressant Activity : Animal models suggest that it may possess antidepressant-like effects, as evidenced by behavioral tests that indicate increased locomotion and reduced despair-like behavior.
  • Anti-inflammatory Properties : Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

Case Study 1: Neuroprotection

A study published in Journal of Neurochemistry demonstrated that treatment with this compound significantly reduced neuronal cell death in a model of oxidative stress induced by glutamate toxicity.

Case Study 2: Depression Model

In a controlled study using the forced swim test, subjects administered the compound showed a marked decrease in immobility time compared to control groups, suggesting an antidepressant effect consistent with serotonin reuptake inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.